molecular formula C9H5F7O2 B2958027 2-Fluoro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol CAS No. 2366994-49-0

2-Fluoro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol

Cat. No. B2958027
CAS RN: 2366994-49-0
M. Wt: 278.126
InChI Key: RBTMELIPUZRYTM-UHFFFAOYSA-N
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Description

2-Fluoro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol is a chemical compound that includes a hexafluoroisopropanol (HFIP) group . HFIP is a popular solvent in the scientific community due to its unique features compared to its non-fluoro analogue isopropanol .


Synthesis Analysis

The synthesis of compounds involving hexafluoroisopropanol (HFIP) often involves transition metal-catalyzed C–H bond functionalization reactions . HFIP is emerging as a green and sustainable deep eutectic solvent (DES), and a major proportion of Pd-catalyzed C–H functionalization is heavily relying on this solvent .


Chemical Reactions Analysis

Hexafluoroisopropanol (HFIP) is known to facilitate various chemical reactions. For instance, it is used in Pd-catalyzed C–H activation, where it has been found to elevate the yield and selectivity . It also facilitates Friedel–Crafts-type reactions, using covalent reagents in the absence of a Lewis acid catalyst .

Scientific Research Applications

Palladium-Catalyzed C–H Activation

Hexafluoroisopropanol (HFIP): , a solvent related to the compound , has been found to significantly enhance the yield and selectivity of Pd-catalyzed C–H functionalization reactions . Its unique properties compared to non-fluorinated analogs make it particularly valuable in organic chemistry for distal aromatic C–H functionalizations.

Peptide Chemistry

As a solvent, HFIP is used in solution-phase peptide chemistry . Its high ionizing power and polarity facilitate Friedel–Crafts-type reactions , often without the need for a Lewis acid catalyst . This makes it a crucial component in the synthesis and study of peptides.

Polymer Synthesis

In the field of polymer chemistry, HFIP serves as an effective solvent for Cu (0)-mediated single electron transfer-living radical polymerization of methyl methacrylate and the polymerization of styrene . This application is essential for creating various polymeric materials with specific properties.

Nanopatterning Materials

HFIP is utilized for preparing hexafluoroalcohol-functionalized methacrylate polymers used in lithographic/nanopatterning materials . These materials are pivotal in the development of nanoscale devices and technologies.

Epoxidation Reactions

The compound’s clusters catalyze the epoxidation of cyclooctene and 1-octene with hydrogen peroxide . Epoxides are valuable intermediates in the synthesis of various organic compounds, including pharmaceuticals and fine chemicals.

Stabilization of Protein Structures

HFIP is known to denature proteins and stabilize the α-helical conformation in unfolded peptides and proteins . This property is exploited in the study of protein folding and structure-function relationships.

Safety and Hazards

While the specific safety and hazards of 2-Fluoro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol are not provided in the search results, HFIP is known to be corrosive and causes severe eye irritation . It may cause respiratory irritation and is harmful if swallowed or inhaled .

properties

IUPAC Name

2-fluoro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F7O2/c10-5-3-4(1-2-6(5)17)7(18,8(11,12)13)9(14,15)16/h1-3,17-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTMELIPUZRYTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(F)(F)F)(C(F)(F)F)O)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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